molecular formula C17H19NO6 B14634085 4-Butoxyphenol;4-nitrobenzoic acid CAS No. 56752-45-5

4-Butoxyphenol;4-nitrobenzoic acid

Cat. No.: B14634085
CAS No.: 56752-45-5
M. Wt: 333.3 g/mol
InChI Key: JOSDCZQLSOERFK-UHFFFAOYSA-N
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Description

4-Butoxyphenol and 4-nitrobenzoic acid are organic compounds with distinct chemical structures and properties. 4-Butoxyphenol is a phenolic compound with a butoxy group attached to the benzene ring, while 4-nitrobenzoic acid is a nitro-substituted benzoic acid. Both compounds have significant applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butoxyphenol can be synthesized through the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions.

4-Nitrobenzoic acid is commonly prepared by the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions. Alternatively, it can be synthesized by the oxidation of 4-nitrotoluene using oxidizing agents like potassium permanganate or chromic acid .

Industrial Production Methods

Industrial production of 4-nitrobenzoic acid often involves the oxidation of 4-nitrotoluene due to its cost-effectiveness and scalability. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Butoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

4-Nitrobenzoic acid undergoes reactions such as:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Esterification: Sulfuric acid, ethanol.

Major Products Formed

Scientific Research Applications

4-Butoxyphenol and 4-nitrobenzoic acid have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrobenzoic acid involves its conversion to 4-aminobenzoic acid, which is a key intermediate in the biosynthesis of folic acid. Folic acid is crucial for the synthesis of nucleotides and the replication of DNA. The nitro group in 4-nitrobenzoic acid undergoes reduction to form the amino group, which then participates in various biochemical pathways .

Comparison with Similar Compounds

4-Butoxyphenol and 4-nitrobenzoic acid can be compared with similar compounds such as:

The uniqueness of 4-nitrobenzoic acid lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in various industrial processes .

Properties

CAS No.

56752-45-5

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

4-butoxyphenol;4-nitrobenzoic acid

InChI

InChI=1S/C10H14O2.C7H5NO4/c1-2-3-8-12-10-6-4-9(11)5-7-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h4-7,11H,2-3,8H2,1H3;1-4H,(H,9,10)

InChI Key

JOSDCZQLSOERFK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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